4-Bromo-2-fluorobenzoyl chloride
Overview
Description
4-Bromo-2-fluorobenzoyl chloride is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 4-Bromo-2-fluorobenzoyl chloride, they do provide insights into related compounds and reactions that can be extrapolated to understand the behavior of 4-Bromo-2-fluorobenzoyl chloride.
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve various pathways, including halogenation reactions and catalytic processes. For instance, the HCl-catalyzed photoreduction of 4-bromonitrobenzene, as discussed in the first paper, involves irradiation in the presence of hydronium ions and chloride ions, leading to the formation of 4-chloronitrobenzene and other reduction products . This suggests that similar conditions could potentially be used to synthesize 4-Bromo-2-fluorobenzoyl chloride by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is influenced by the presence of substituents on the aromatic ring. The second paper discusses the photoinduced homolysis of 2-bromoarylketones and the subsequent cyclization of the resulting radicals . The influence of substituents on the reactivity of these radicals can provide insights into the electronic effects of bromine and fluorine in 4-Bromo-2-fluorobenzoyl chloride, which can affect its reactivity and stability.
Chemical Reactions Analysis
Chemical reactions involving halogenated aromatics can be complex and are influenced by the nature of the substituents. The first paper describes a nucleophilic aromatic photosubstitution involving radical intermediates . This indicates that 4-Bromo-2-fluorobenzoyl chloride could undergo similar nucleophilic substitution reactions under photochemical conditions. The presence of a fluorine atom could affect the reactivity due to its electronegativity and potential to stabilize the intermediate radical species.
Physical and Chemical Properties Analysis
The physical properties of halogenated aromatics can vary widely. The third paper provides information on the crystallization pathway of 4-fluorobenzoyl chloride, which is a structurally similar compound to 4-Bromo-2-fluorobenzoyl chloride . The study of crystallization and the identification of metastable polytypic forms can be relevant to understanding the solid-state properties of 4-Bromo-2-fluorobenzoyl chloride, such as its melting point, solubility, and crystal structure.
Scientific Research Applications
Crystallization and Molecular Structures
4-Bromo-2-fluorobenzoyl chloride is involved in the study of crystallization pathways and molecular structures. For instance, the crystallization pathway of similar compounds like 4-fluorobenzoyl chloride has been traced, showing the formation of a new crystalline form when quenched with liquid nitrogen, indicating polytypic forms to previously reported structures (Dikundwar & Row, 2014). The molecular structures and conformational compositions of related compounds like 2-fluorobenzoyl chloride have been investigated using techniques such as gas electron diffraction, providing insights into their gas-phase structures and behaviors (Johansen, Dahl, & Hagen, 2013).
Chemical Synthesis and Reactions
4-Bromo-2-fluorobenzoyl chloride is utilized in various chemical syntheses and reactions. For example, its close analog, 4-fluorobenzoyl chloride, is used in the synthesis of complex compounds like N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, illustrating its role in forming intricate molecular structures (Akinboye et al., 2009). Additionally, the compound has been implicated in studies exploring nucleophilic aromatic substitution reactions, where different halogen groups, including bromo and fluoro, affect reaction mechanisms and rates (Crooks & Copley, 1993).
Applications in Environmental Science
In environmental science, compounds similar to 4-Bromo-2-fluorobenzoyl chloride are studied for their degradation and transformation. For instance, the metabolism and hydrolytic dehalogenation of related halogenated benzoates by specific bacteria have been investigated, providing insights into environmental degradation processes (van den Tweel, Kok, & de Bont, 1987).
Safety And Hazards
4-Bromo-2-fluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
4-bromo-2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIABOQFAFDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370087 | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzoyl chloride | |
CAS RN |
151982-51-3 | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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